molecular formula C22H21N5O5 B2859838 2-(3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1028786-84-6

2-(3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Número de catálogo: B2859838
Número CAS: 1028786-84-6
Peso molecular: 435.44
Clave InChI: ANMQQCKMIHUSSB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The compound 2-(3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide features a quinazolinone core substituted with a 3,4-dimethoxyphenyl group at position 3 and an acetamide moiety linked to a 3-methyl-1H-pyrazol-5-yl group. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anticonvulsant, anticancer, and antimicrobial properties . The pyrazole-acetamide side chain introduces hydrogen-bonding capabilities and steric bulk, which may modulate target binding or solubility.

Propiedades

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5/c1-13-10-19(25-24-13)23-20(28)12-26-16-7-5-4-6-15(16)21(29)27(22(26)30)14-8-9-17(31-2)18(11-14)32-3/h4-11H,12H2,1-3H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMQQCKMIHUSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide (referred to as Compound A ) is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activity of Compound A based on available research findings, including its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

Compound A features a complex structure that includes a quinazolinone core substituted with a dimethoxyphenyl group and a pyrazole moiety. The presence of these functional groups is believed to contribute to its biological activity.

The biological activity of Compound A can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Quinazoline derivatives are known inhibitors of various enzymes involved in cancer progression. For instance, they can inhibit tyrosine kinases and other signaling pathways critical for tumor growth and metastasis .
  • Induction of Apoptosis : Studies have shown that compounds similar to Compound A can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is often evaluated using assays that measure early and late apoptotic markers .
  • Cell Cycle Arrest : Compound A has been reported to cause cell cycle arrest in the S phase, which prevents cancer cells from proliferating .

Antiproliferative Effects

The antiproliferative activity of Compound A was evaluated against various human cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.9 ± 1.69Induction of apoptosis
SW-480 (Colorectal)2.3 ± 5.91Cell cycle arrest
MCF-7 (Breast)5.65 ± 2.33Apoptosis induction

These findings indicate that Compound A exhibits significant cytotoxicity against these cancer cell lines, with the lowest IC50 value observed in the SW-480 cell line, suggesting it may be particularly effective against colorectal cancer .

Case Studies

  • A549 Cell Line Study : In a study involving the A549 lung adenocarcinoma cell line, treatment with Compound A resulted in a dose-dependent increase in apoptotic cells. At concentrations of 10 µM and 15 µM, late apoptosis was observed in 33.26% and 65.08% of the cells respectively .
  • SW-480 Cell Line Study : The compound demonstrated marked antiproliferative effects with an IC50 value significantly lower than that of standard chemotherapeutics like Cisplatin, indicating its potential as a novel therapeutic agent for colorectal cancer .

Pharmacological Activities

Beyond its anticancer properties, Compound A may also exhibit:

  • Antimicrobial Activity : Some quinazoline derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways .
  • Anti-inflammatory Properties : Research indicates that quinazoline compounds can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

Comparación Con Compuestos Similares

(a) N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)

  • Substituents : A dichlorophenylmethyl group replaces the 3,4-dimethoxyphenyl moiety, and the acetamide is linked to a dichlorophenyl group.
  • Key Differences : The electron-withdrawing chlorine atoms increase lipophilicity and may alter electronic properties compared to the methoxy groups in the target compound. This substitution could enhance membrane permeability but reduce solubility .
  • Synthesis : Synthesized via hydrogen peroxide oxidation of thiourea intermediates and coupling with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide .

(b) 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide

  • Substituents: Chlorine atoms at positions 6 and 8 of the quinazolinone and a 2,3-dichlorophenyl acetamide group.
  • The dichlorophenyl group introduces steric hindrance, which may limit binding to flat aromatic receptors compared to the pyrazole in the target compound .

(c) N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}acetamide

  • Substituents : A fused dioxolo ring replaces the dimethoxyphenyl group, and the acetamide is linked to a 2,3-dimethylphenyl group.
  • The oxadiazole moiety introduces additional hydrogen-bonding sites, differing from the pyrazole’s lone methyl group in the target compound .

Pyrazole-Containing Analogues

(a) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

  • Substituents: A chloroacetamide group and a 4-chlorophenyl-3-cyanopyrazole.
  • The chloroacetamide may confer higher reactivity in nucleophilic substitution reactions compared to the target compound’s unsubstituted acetamide .

(b) 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives

  • Substituents: Hydroxy and amino groups on the pyrazole ring.
  • Key Differences : These polar groups improve water solubility but may reduce blood-brain barrier penetration compared to the target compound’s methyl-substituted pyrazole .

Research Implications and Limitations

  • Synthetic Flexibility: Pyrazole and quinazolinone moieties allow modular synthesis, enabling optimization of electronic and steric properties .
  • Limitations : Biological activity data (e.g., IC₅₀, pharmacokinetics) are absent in the provided evidence, necessitating further experimental validation.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Quinazolinone core formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under reflux conditions in polar solvents (e.g., DMF or ethanol) .
  • Acetamide coupling : Reaction of the quinazolinone intermediate with activated acetamide derivatives using coupling agents like EDCI or DCC in anhydrous dichloromethane .
  • Functionalization : Introduction of the 3-methylpyrazole moiety via nucleophilic substitution or click chemistry, optimized at 60–80°C with K₂CO₃ as a base . Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization are commonly used .

Q. Which spectroscopic methods are recommended for structural characterization?

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly the quinazolinone carbonyl signals (~170–175 ppm) and methoxy groups (~55–60 ppm) .
  • Mass spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .
  • HPLC : To assess purity (>95% threshold) using C18 columns and acetonitrile/water gradients .

Q. What are the primary solubility and stability considerations for this compound?

  • Solubility : Limited aqueous solubility; dissolves in DMSO, DMF, or dichloromethane. Solubility assays should precede biological testing .
  • Stability : Stable at −20°C under inert atmospheres. Monitor degradation via TLC or HPLC under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Replace DMF with DMAc to reduce side reactions in acetamide coupling .
  • Catalyst screening : Test Pd(OAc)₂ for Suzuki-Miyaura cross-coupling of aryl halides, if applicable .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction times (e.g., 100°C for 30 minutes vs. 6 hours conventionally) .
  • Yield tracking : Employ in-situ FTIR or LC-MS to monitor intermediate formation .

Q. How to resolve discrepancies in NMR data for structurally similar intermediates?

  • Stereochemical analysis : Use NOESY or COSY to distinguish regioisomers (e.g., pyrazole substitution patterns) .
  • Dynamic effects : Variable-temperature NMR to identify rotamers in the acetamide chain .
  • Comparative modeling : Align experimental shifts with DFT-calculated spectra (software: Gaussian or ADF) .

Q. What strategies validate target engagement in enzyme inhibition studies?

  • SPR or ITC : Quantify binding affinity (KD) to kinases or cyclooxygenase isoforms .
  • Crystallography : Co-crystalize the compound with COX-2 (PDB ID: 5IKT) to map interactions with the active site .
  • Mutagenesis : Engineer key residues (e.g., Arg120 in COX-2) to confirm hydrogen bonding with the dimethoxyphenyl group .

Q. How to address contradictory bioactivity data across cell lines?

  • Metabolic profiling : Use LC-MS/MS to compare intracellular compound levels in sensitive vs. resistant lines .
  • Off-target screening : Employ kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
  • Microenvironment modulation : Test under hypoxic conditions (5% O₂) to assess HIF-1α-mediated resistance .

Methodological Guidance for Data Contradictions

Q. When HPLC purity exceeds 95% but biological activity is inconsistent, what steps should be taken?

  • Impurity profiling : Use LC-HRMS to identify trace by-products (e.g., oxidation of the pyrazole methyl group) .
  • Dose-response refinement : Perform EC₅₀ assays across 10+ concentrations to rule out assay noise .
  • Solvent controls : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .

Q. How to differentiate between specific and non-specific enzyme inhibition?

  • Time-dependent studies : Pre-incubate the compound with the enzyme to assess irreversible binding (common for covalent inhibitors) .
  • Competition assays : Use a known active-site binder (e.g., celecoxib for COX-2) to test IC₅₀ shifts .
  • Proteome-wide profiling : Apply thermal shift assays (CETSA) to evaluate target selectivity .

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